molecular formula C12H15BrOZn B14891659 4-Cyclopentyloxy-3-methylphenylZinc bromide

4-Cyclopentyloxy-3-methylphenylZinc bromide

Cat. No.: B14891659
M. Wt: 320.5 g/mol
InChI Key: IUOCGKDWBHJSCC-UHFFFAOYSA-M
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Description

4-CYCLOPENTYLOXY-3-METHYLPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound commonly used in organic synthesis. It is a solution of this compound in tetrahydrofuran (THF), a solvent that stabilizes the organozinc reagent and facilitates its use in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-cyclopentyloxy-3-methylphenylzinc bromide typically involves the reaction of 4-cyclopentyloxy-3-methylbromobenzene with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:

4-Cyclopentyloxy-3-methylbromobenzene+Zn4-Cyclopentyloxy-3-methylphenylzinc bromide\text{4-Cyclopentyloxy-3-methylbromobenzene} + \text{Zn} \rightarrow \text{this compound} 4-Cyclopentyloxy-3-methylbromobenzene+Zn→4-Cyclopentyloxy-3-methylphenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to remove impurities and stabilize the final product.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPENTYLOXY-3-METHYLPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Inert Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    THF: Serves as the solvent to stabilize the organozinc reagent and facilitate the reaction.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

4-CYCLOPENTYLOXY-3-METHYLPHENYLZINC BROMIDE has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Material Science: Employed in the preparation of advanced materials, including polymers and nanomaterials.

    Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.

    Biological Studies: Applied in the modification of biomolecules and the study of biological pathways.

Mechanism of Action

The mechanism by which 4-cyclopentyloxy-3-methylphenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic substrate. The organozinc compound acts as a nucleophile, attacking the electrophilic center of the substrate and forming a new carbon-carbon bond. This process is often facilitated by a palladium catalyst, which activates the substrate and promotes the coupling reaction.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: A simpler organozinc compound used in similar types of reactions.

    4-Methoxyphenylzinc Bromide: Another organozinc reagent with a methoxy substituent instead of a cyclopentyloxy group.

    3-Methylphenylzinc Bromide: Similar structure but lacks the cyclopentyloxy group.

Uniqueness

4-CYCLOPENTYLOXY-3-METHYLPHENYLZINC BROMIDE is unique due to the presence of both the cyclopentyloxy and methyl substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C12H15BrOZn

Molecular Weight

320.5 g/mol

IUPAC Name

bromozinc(1+);1-cyclopentyloxy-2-methylbenzene-4-ide

InChI

InChI=1S/C12H15O.BrH.Zn/c1-10-6-2-5-9-12(10)13-11-7-3-4-8-11;;/h5-6,9,11H,3-4,7-8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

IUOCGKDWBHJSCC-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C[C-]=C1)OC2CCCC2.[Zn+]Br

Origin of Product

United States

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